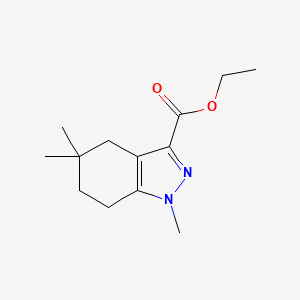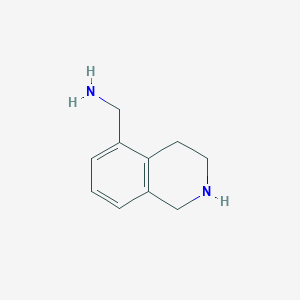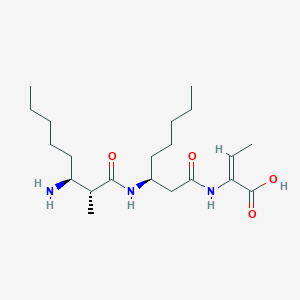
Dioctatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctatin A is a bacterial metabolite derived from Streptomyces species. It is known for its potent inhibitory effects on aflatoxin production by Aspergillus parasiticus and Aspergillus flavus. Aflatoxins are toxic secondary metabolites produced by certain fungi, posing significant health risks and economic losses due to contamination of food and feed products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dioctatin A involves the cultivation of Streptomyces species under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces cultures. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize yield. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Dioctatin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially different biological activities and applications .
Aplicaciones Científicas De Investigación
Dioctatin A has a wide range of scientific research applications, including:
Mecanismo De Acción
Dioctatin A exerts its effects primarily by binding to and activating the mitochondrial protease ClpP. This activation leads to the degradation of mitochondrial energy-related proteins, causing metabolic disturbances and a reduction in aflatoxin production. Additionally, this compound reduces the expression of aflatoxin biosynthetic genes and enhances glycolysis and ethanol production .
Comparación Con Compuestos Similares
Cyclopiazonic Acid: Another mycotoxin inhibitor produced by Aspergillus species.
Ochratoxin A: A mycotoxin with inhibitory effects on fungal growth.
Patulin: A mycotoxin known for its antimicrobial properties.
Uniqueness of Dioctatin A: this compound is unique due to its specific inhibition of aflatoxin production without affecting fungal growth significantly. This selective inhibition reduces the likelihood of resistance development and makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C21H39N3O4 |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
(E)-2-[[(3S)-3-[[(2R,3S)-3-amino-2-methyloctanoyl]amino]octanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C21H39N3O4/c1-5-8-10-12-16(14-19(25)24-18(7-3)21(27)28)23-20(26)15(4)17(22)13-11-9-6-2/h7,15-17H,5-6,8-14,22H2,1-4H3,(H,23,26)(H,24,25)(H,27,28)/b18-7+/t15-,16+,17+/m1/s1 |
Clave InChI |
HBLQRZAKYHYRIC-RZHLMEKJSA-N |
SMILES isomérico |
CCCCC[C@@H](CC(=O)N/C(=C/C)/C(=O)O)NC(=O)[C@H](C)[C@H](CCCCC)N |
SMILES canónico |
CCCCCC(CC(=O)NC(=CC)C(=O)O)NC(=O)C(C)C(CCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


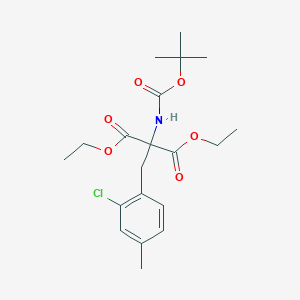
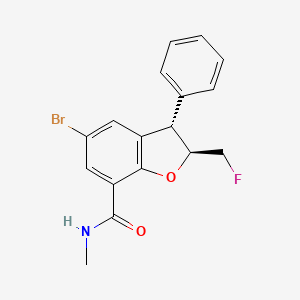
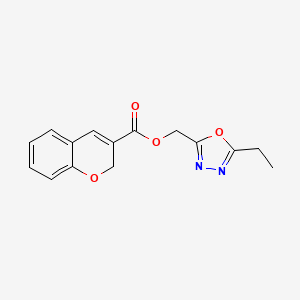



![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)
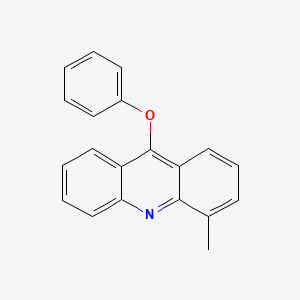

![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)

![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
